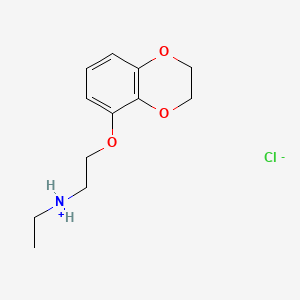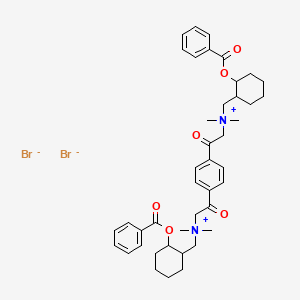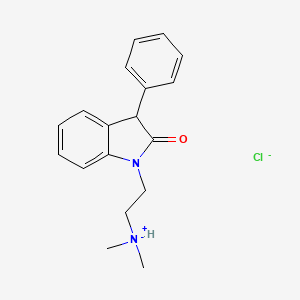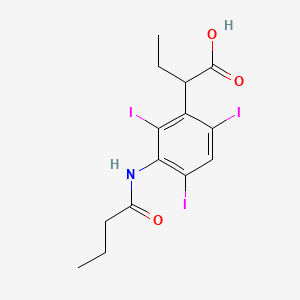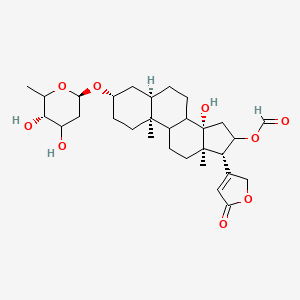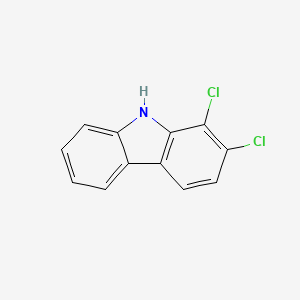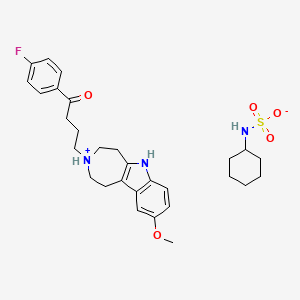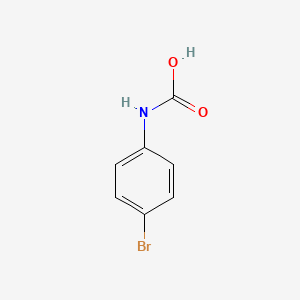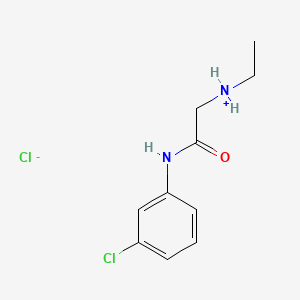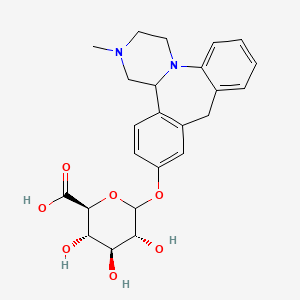
8-Hydroxy Mianserin beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy Mianserin beta-D-Glucuronide is a metabolite of Mianserin, a tetracyclic antidepressant. This compound is significant in the field of biomedicine as it helps in understanding the pharmacokinetic properties of Mianserin. The molecular formula of this compound is C24H28N2O7, and it has a molecular weight of 456.49 .
準備方法
The synthesis of 8-Hydroxy Mianserin beta-D-Glucuronide involves the glucuronidation of 8-Hydroxy Mianserin. This process typically requires the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the hydroxyl group of 8-Hydroxy Mianserin. The reaction conditions often include a suitable buffer system and cofactors such as uridine diphosphate glucuronic acid (UDPGA). Industrial production methods may involve the use of recombinant enzymes or microbial systems to achieve efficient glucuronidation.
化学反応の分析
8-Hydroxy Mianserin beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the glucuronic acid moiety. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
科学的研究の応用
8-Hydroxy Mianserin beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways and pharmacokinetics of Mianserin.
Biology: The compound helps in understanding the role of glucuronidation in drug metabolism.
Medicine: It is significant in the development of therapeutic strategies for conditions like depression and insomnia.
類似化合物との比較
8-Hydroxy Mianserin beta-D-Glucuronide can be compared with other glucuronidated metabolites of antidepressants. Similar compounds include:
8-Hydroxy Mianserin: The parent compound before glucuronidation.
8-Hydroxy Mianserin sulfate: Another metabolite formed through sulfation.
Mianserin N-oxide: A metabolite formed through oxidation. The uniqueness of this compound lies in its specific glucuronidation pathway, which plays a crucial role in the metabolism and excretion of Mianserin
特性
分子式 |
C24H28N2O7 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H28N2O7/c1-25-8-9-26-17-5-3-2-4-13(17)10-14-11-15(6-7-16(14)18(26)12-25)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24?/m0/s1 |
InChIキー |
ITNHGSGVULVUQW-YLSJHQJASA-N |
異性体SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
正規SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


